Pentachlorobenzaldehyde chemical properties and structure
Pentachlorobenzaldehyde chemical properties and structure
An In-depth Technical Guide to Pentachlorobenzaldehyde: Chemical Properties and Structure
Abstract
Pentachlorobenzaldehyde (C₇HCl₅O) is a fully chlorinated aromatic aldehyde of significant interest in synthetic chemistry. Characterized by a benzaldehyde core saturated with five chlorine substituents, its chemical behavior is dominated by the interplay between the electron-withdrawing nature of the polychlorinated ring and the reactivity of the aldehyde functional group. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic profile, reactivity, and applications. We will delve into its structural attributes, predictable spectral characteristics, and its role as a versatile precursor for synthesizing complex chlorinated organic molecules, including pharmaceuticals, dyes, and specialized agrochemicals. Safety considerations derived from related chlorinated compounds are also discussed to ensure proper handling in a research and development setting.
Molecular Structure and Identification
Pentachlorobenzaldehyde is an organic compound where a benzene ring is symmetrically substituted with five chlorine atoms and a single formyl (-CHO) group. This high degree of chlorination profoundly influences its electronic properties and steric profile.
The IUPAC name for this compound is 2,3,4,5,6-pentachlorobenzaldehyde .[1] Its identity is unambiguously confirmed by its unique CAS Registry Number, 19635-52-0 .[1]
Key identification parameters are summarized below:
| Identifier | Value | Source |
| Molecular Formula | C₇HCl₅O | [1] |
| Molecular Weight | 278.3 g/mol | [1] |
| CAS Number | 19635-52-0 | [1] |
| IUPAC Name | 2,3,4,5,6-pentachlorobenzaldehyde | [1] |
| Canonical SMILES | C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | [1] |
| InChI Key | XFFTWZZGUGZURK-UHFFFAOYSA-N | [1] |
The structure consists of a planar benzene ring, with the aldehyde group's carbon and oxygen atoms also lying in the same plane. The five chlorine atoms create a sterically hindered and highly electrophilic aromatic system.
Caption: Molecular Structure of 2,3,4,5,6-Pentachlorobenzaldehyde.
Physicochemical Properties
| Property | Value | Comments and Source |
| Appearance | Colorless to pale yellow liquid | Characterized by a strong, pungent odor and lachrymatory (tear-inducing) properties.[2] |
| Boiling Point | 328.8 °C (at 760 mmHg) | [3] |
| Melting Point | N/A | Not consistently reported in major chemical databases.[3] |
| Density | 1.73 g/cm³ | [3] |
| Flash Point | 138.5 °C | [3] |
| Vapor Pressure | 0.000186 mmHg at 25 °C | [3] |
| Refractive Index | 1.633 | [3] |
| Water Solubility | Very low (predicted) | The highly hydrophobic pentachlorophenyl ring suggests negligible water solubility. This is supported by a high calculated XLogP3-AA value of 4.5, indicating strong lipophilicity.[1] Related compounds like 4-chlorobenzaldehyde are also poorly soluble in water.[4] |
| Organic Solvent Solubility | High (predicted) | Expected to be soluble in a range of organic solvents such as ethers, chloroform, and aromatic hydrocarbons, consistent with the "like dissolves like" principle.[5] |
Spectroscopic Profile
While experimental spectra for pentachlorobenzaldehyde are not widely published, its structure allows for reliable prediction of its key spectroscopic features. These predictions are based on established principles and data from analogous compounds like benzaldehyde and other chlorinated benzaldehydes.[6][7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by vibrations from the carbonyl group and the chlorinated aromatic ring.
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity | Rationale |
| ~2820, ~2720 | Aldehyde C-H Stretch | Weak-Medium | The characteristic "Fermi doublet" for the aldehyde C-H bond is a definitive marker for this functional group.[9] |
| ~1715 | Carbonyl (C=O) Stretch | Strong | A very strong and sharp absorption typical for aromatic aldehydes. Conjugation with the ring slightly lowers the frequency compared to aliphatic aldehydes. |
| 1500-1600 | Aromatic C=C Stretch | Medium | Absorptions corresponding to the vibrations of the pentachlorinated benzene ring. |
| < 800 | C-Cl Stretch | Strong | Multiple strong bands are expected in the fingerprint region corresponding to the C-Cl bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is predicted to be remarkably simple due to the molecule's structure.
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¹H NMR: A single signal is expected.
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~10.0 ppm (singlet, 1H): This downfield chemical shift is characteristic of the highly deshielded aldehyde proton (-CHO). The absence of adjacent protons results in a singlet. There are no other protons, so the aromatic region (7-8 ppm) will be empty.
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-
¹³C NMR: Several signals are anticipated for the seven unique carbon atoms.
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~190 ppm: The carbonyl carbon of the aldehyde group.
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130-145 ppm: Multiple signals corresponding to the six carbons of the pentachlorinated aromatic ring. The exact shifts are influenced by the strong inductive effects of the chlorine atoms.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide crucial information for structural confirmation.
-
Molecular Ion (M⁺): The monoisotopic mass is 275.85 Da.[1] A prominent molecular ion peak cluster would be observed due to the isotopic distribution of the five chlorine atoms (³⁵Cl and ³⁷Cl), creating a characteristic M, M+2, M+4, etc., pattern.
-
Key Fragments:
-
[M-1]⁺: Loss of the hydrogen atom from the aldehyde group.
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[M-29]⁺: Loss of the formyl radical (•CHO).
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[M-Cl]⁺: Loss of a chlorine atom.
-
Further fragmentation would involve sequential loss of chlorine and CO.
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Chemical Reactivity and Synthesis
Core Reactivity
The reactivity of pentachlorobenzaldehyde is a duality of its two main components: the aldehyde group and the perchlorinated ring.
-
Nucleophilic Addition to the Carbonyl Group: The aldehyde's carbonyl carbon is electrophilic and serves as the primary site for reactivity. It readily undergoes nucleophilic attack by reagents such as Grignard reagents, organolithium compounds, and cyanide to form secondary alcohols.[2]
-
Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, 2,3,4,5,6-pentachlorobenzyl alcohol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]
-
Derivative Formation: It reacts with primary amines to form imines (Schiff bases) and with alcohols in the presence of an acid catalyst to form acetals. These reactions are fundamental for creating more complex molecular scaffolds.[2]
-
Ring Stability: The pentachlorophenyl ring is exceptionally stable and generally unreactive towards electrophilic aromatic substitution due to the strong deactivating effect of the five chlorine atoms.
Caption: General mechanism for nucleophilic addition to pentachlorobenzaldehyde.
Generalized Synthesis Protocol
Pentachlorobenzaldehyde is not as commercially common as less-chlorinated analogs, and its synthesis requires robust conditions. A plausible and effective laboratory-scale synthesis involves the oxidation of pentachlorotoluene, which is a known upstream precursor.[3]
The causality for this choice is clear: the pentachlorophenyl group is highly resistant to oxidation, allowing for selective transformation of the benzylic methyl group. Strong oxidizing agents are required for this conversion.
Caption: Generalized workflow for the synthesis of pentachlorobenzaldehyde.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pentachlorotoluene in a suitable solvent mixture, such as aqueous acetic acid.
-
Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), in portions. The choice of oxidant is critical; it must be powerful enough to oxidize the methyl group but not degrade the aromatic ring.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench any remaining oxidant (e.g., with sodium bisulfite for KMnO₄).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or diethyl ether. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure pentachlorobenzaldehyde.
Applications in Research and Development
Pentachlorobenzaldehyde serves as a valuable building block in organic synthesis due to its unique combination of a reactive aldehyde handle and a stable, electron-poor aromatic ring.
-
Pharmaceutical Synthesis: It is a precursor for creating highly functionalized molecules. The aldehyde group can be transformed into a variety of other functional groups, making it a key intermediate in the synthesis of certain pharmaceuticals.[2]
-
Agrochemicals: Its high chlorine content imparts properties that are explored in the development of novel pesticides and fungicides.[2]
-
Dyes and Pigments: It can be used as a starting material for specialized dyes where the chlorinated ring provides stability and specific chromophoric properties.[2]
-
Materials Science: The pentachlorophenyl moiety can be incorporated into polymers to enhance thermal stability and flame retardant properties.
Safety and Handling
Specific toxicological data for pentachlorobenzaldehyde is limited. However, based on data for related compounds like monochlorobenzaldehydes and pentafluorobenzaldehyde, a high degree of caution is warranted.[10][11][12]
-
Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin. The high chlorine content may lead to long-term adverse effects in the aquatic environment.
-
Irritation: Assumed to be a severe irritant to the eyes, skin, and respiratory system. It is noted to have lachrymatory properties.[2]
-
Handling:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[13]
Conclusion
Pentachlorobenzaldehyde is a specialized chemical intermediate whose properties are defined by its perchlorinated aromatic core. Its high reactivity at the aldehyde position, coupled with the stability of the C₆Cl₅ ring, makes it a valuable tool for synthetic chemists aiming to construct complex, chlorine-rich organic molecules. While gaps in its publicly documented physicochemical and toxicological data exist, its behavior and properties can be reliably predicted from established chemical principles, enabling its effective and safe use in advanced research and development applications.
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